n-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine
CAS No.:
Cat. No.: VC18107408
Molecular Formula: C11H15F2NO
Molecular Weight: 215.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15F2NO |
|---|---|
| Molecular Weight | 215.24 g/mol |
| IUPAC Name | N-[(2,5-difluorophenyl)methyl]-3-methoxypropan-1-amine |
| Standard InChI | InChI=1S/C11H15F2NO/c1-15-6-2-5-14-8-9-7-10(12)3-4-11(9)13/h3-4,7,14H,2,5-6,8H2,1H3 |
| Standard InChI Key | AJWWKIRIHVINJO-UHFFFAOYSA-N |
| Canonical SMILES | COCCCNCC1=C(C=CC(=C1)F)F |
Introduction
Chemical Formula:
-
Molecular Formula: CHFNO
-
Molecular Weight: Approximately 243 g/mol
Synthesis
The synthesis of N-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine could involve a reaction between 3-methoxypropan-1-amine and 2,5-difluorobenzyl chloride or bromide in the presence of a base to facilitate the nucleophilic substitution reaction.
Synthesis Steps:
-
Starting Materials: 3-Methoxypropan-1-amine and 2,5-difluorobenzyl halide.
-
Reaction Conditions: Typically involves refluxing in a solvent like ethanol or dichloromethane with a base such as triethylamine.
-
Purification: The product could be purified using column chromatography or crystallization.
Potential Applications
Given its structure, N-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine might have applications in pharmaceuticals or as an intermediate in organic synthesis. Fluorinated compounds often exhibit unique biological activities and improved pharmacokinetic properties.
Biological Activity:
-
Pharmacological Effects: Could potentially interact with biological targets due to its aromatic and fluorinated components.
-
Toxicity: Needs to be evaluated through cytotoxicity assays to determine its safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume